Product packaging for 4-Amino-2-phenylphenol(Cat. No.:CAS No. 19434-42-5)

4-Amino-2-phenylphenol

Cat. No.: B104748
CAS No.: 19434-42-5
M. Wt: 185.22 g/mol
InChI Key: OUIITAOCYATDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-2-phenylphenol (CAS 19434-42-5) is a fully characterized chemical compound with the molecular formula C 12 H 11 NO and a molecular weight of 185.22 g/mol . It serves as an important reference standard for the API Carvedilol, compliant with major pharmacopeial guidelines (USP, EP) . As a highly pure material, it is intended for analytical purposes including method development, validation, and quality control during the synthesis and formulation stages of pharmaceutical development . This ensures traceability and accuracy in the analysis of Carvedilol and its related substances. Beyond its primary pharmaceutical application, this compound is also a compound of interest in environmental science research. Genomic and proteomic studies on bacterial degradation of the fungicide ortho-phenylphenol (OPP) have identified metabolic pathways involving similar aromatic compounds . These studies reveal that specific bacterial strains, such as Sphingomonas haloaromaticamans , utilize flavin-dependent monooxygenases to initiate the breakdown of OPP, leading to intermediates that are further processed . This research provides valuable insights into the mechanisms of microbial degradation of persistent environmental pollutants. This product is offered with a typical purity of 96% and requires storage conditions of 2-8°C . It is intended for research and analytical applications only and is strictly not for diagnostic, therapeutic, or human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B104748 4-Amino-2-phenylphenol CAS No. 19434-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIITAOCYATDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173058
Record name (1,1'-Biphenyl)-2-ol, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19434-42-5
Record name (1,1'-Biphenyl)-2-ol, 5-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19434-42-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,1'-Biphenyl)-2-ol, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-phenylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for 4-Amino-2-phenylphenol and its Derivatives

Modern synthetic chemistry offers several advanced routes for preparing aminophenolic compounds, including condensation reactions, dehydrogenative synthesis, and targeted functional group introductions.

Condensation reactions represent a versatile approach for the synthesis of aminophenol derivatives. A notable example involves the reaction of a substituted ketone and an amine, followed by subsequent chemical transformations. For instance, the reaction between a phenol (B47542), a primary amine, and a benzaldehyde (B42025) can yield ortho-hydroxybenzylamine, a precursor for phenyl-substituted benzoxazines. researchgate.net The mechanism of this transformation often proceeds through the formation of an imine intermediate, which then undergoes a nucleophilic attack by the phenol. researchgate.net The regioselectivity of this reaction, favoring the formation of the new carbon-carbon bond ortho to the hydroxyl group, is often attributed to the formation of a hydrogen bond in the transition state. researchgate.net

A series of 4-aminophenol (B1666318) derivatives have been synthesized via the condensation of 4-aminophenol with various aldehydes. researchgate.net These reactions are typically carried out in ethanol (B145695) at room temperature, sometimes with a catalytic amount of glacial acetic acid. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography, and the resulting Schiff base products are often purified by recrystallization from ethanol. researchgate.net

Table 1: Synthesis of 4-Aminophenol Schiff Base Derivatives

Reactant 1Reactant 2ProductReaction Conditions
4-Aminophenol5-chlorosalicylaldehyde4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1)Absolute ethanol, room temperature, 10-30 min stirring, catalytic glacial acetic acid
4-Aminophenol4-(dimethylamino)benzaldehyde4-((4-(dimethylamino)benzylidene)amino)phenol (S-2)Absolute ethanol, room temperature, 10-30 min stirring, catalytic glacial acetic acid
4-Aminophenol3-nitrobenzaldehyde4-((3-nitrobenzylidene)amino)phenol (S-3)Absolute ethanol, room temperature, 10-30 min stirring, catalytic glacial acetic acid
4-Aminophenolthiophene-2-carbaldehyde4-((thiophen-2-ylmethylene)amino)phenol (S-4)Absolute ethanol, room temperature, 10-30 min stirring, catalytic glacial acetic acid
4-Aminophenolcinnamaldehyde4-(((E)-3-phenylallylidene)amino)phenol (S-5)Absolute ethanol, room temperature, 10-30 min stirring, catalytic glacial acetic acid

Data sourced from a study on the synthesis and characterization of 4-aminophenol derivatives. researchgate.net

A powerful and modern approach for constructing N-functionalized 2-aminophenols involves dehydrogenative synthesis from cyclohexanones and amines. nih.govnih.gov This method allows for the one-shot installation of both amino and hydroxyl groups onto an aromatic ring, bypassing the often complex and low-yielding traditional multi-step modifications of phenyl rings. nih.govnih.gov The reaction typically utilizes an oxidant like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) and is notable for its broad substrate scope and tolerance of various functional groups. nih.govnih.gov A key discovery in this protocol is the crucial role of water generated in situ, which protects the aliphatic amine moieties from overoxidation through hydrogen bonding. nih.gov The reaction pathway is proposed to initiate with a condensation reaction between the ketone and amine to form an imine and an enamine intermediate. nih.gov

The introduction of phenyl and amino groups onto a phenolic ring is a cornerstone of synthesizing compounds like this compound. One strategy involves the use of 2-nitrodiphenyl as a starting material. google.com Mild reduction of 2-nitrodiphenyl can yield 2-phenyl, phenyl hydroxylamine, which can then be rearranged in the presence of a strong acid to form 2-phenyl, 4-hydroxy aniline (B41778) (an isomer of this compound). google.com

Another common strategy for introducing an amino group is through the reduction of a nitro group precursor. For example, 2-nitro-4-phenylphenol can be reduced to this compound via catalytic hydrogenation (e.g., using H₂/Pd-C). The synthesis of the precursor, 4-phenylphenol (B51918), can be achieved through the sulfonation of biphenyl (B1667301) followed by alkali fusion.

The introduction of an amino group can also be achieved through the diazotization of an existing amino group, followed by further transformations. nih.gov Phenylamine, for instance, can be reacted with nitrous acid (formed in situ from sodium nitrite (B80452) and a dilute acid below 10°C) to form an unstable diazonium salt, which upon heating decomposes to form a phenol. savemyexams.com

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is dictated by the interplay of its phenolic hydroxyl group and the aromatic amine functionality.

Oxidation Pathways of Phenolic Moieties

The phenolic moiety in aminophenols is susceptible to oxidation. The oxidation of p-aminophenol, for example, has been studied extensively and is known to be a two-step, one-electron transfer process. ustc.edu.cn The amino group is typically oxidized before the hydroxyl group, leading to the formation of a quinoneimine as the final oxidized product. ustc.edu.cn Dimerization of the initial radical cation intermediate can also occur. ustc.edu.cn In the context of 2-aminophenols, oxidation can lead to the formation of phenoxazinone structures. rsc.orgrsc.org The oxidation of 2-aminophenol (B121084) can be catalyzed by iron complexes, such as ferroxime(II), in the presence of dioxygen. rsc.org The mechanism is proposed to involve the formation of a superoxoferroxime(III) species that abstracts a hydrogen atom from the 2-aminophenol in the rate-determining step. rsc.org

Reduction Processes of Amine Functional Groups

The synthesis of this compound often involves the reduction of a nitro group to an amine. This transformation is a fundamental process in organic chemistry with various available reagents and conditions. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Other reducing agents include Raney nickel, which is often preferred when the substrate contains halides that could be dehalogenated by Pd/C. commonorganicchemistry.com Milder conditions can be achieved using metals like iron or zinc in acidic media (e.g., acetic acid). commonorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild method for this reduction and can be selective in the presence of other reducible functional groups. commonorganicchemistry.comscispace.com Sodium sulfide (B99878) (Na₂S) is another alternative, particularly useful for substrates that are not compatible with hydrogenation or acidic conditions, and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

ReagentConditionsKey Features
H₂/Pd-CCatalytic hydrogenationHighly effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Raney NickelCatalytic hydrogenationUsed to avoid dehalogenation of aromatic halides. commonorganicchemistry.com
Fe or ZnAcidic conditions (e.g., acetic acid)Mild reduction conditions. commonorganicchemistry.com
SnCl₂-Mild and can be selective for nitro groups. commonorganicchemistry.com
Na₂S-Useful for substrates incompatible with hydrogenation or acid; can be selective. commonorganicchemistry.com

This table summarizes common reagents for the reduction of nitro groups to amines, a key step in the synthesis of many aminophenols.

Nucleophilic and Electrophilic Substitution Reactions

The chemical reactivity of this compound is characterized by the presence of three key structural features: a phenolic hydroxyl group, an aromatic amino group, and two phenyl rings. These functional groups and structural motifs provide multiple sites for both nucleophilic and electrophilic substitution reactions, allowing for the synthesis of a diverse array of derivatives. The interplay of the activating, ortho-, para-directing hydroxyl and amino groups, along with the steric hindrance and electronic effects of the phenyl substituent at the 2-position, governs the regioselectivity and feasibility of these transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound primarily involve the amino group, which acts as a potent nucleophile. The lone pair of electrons on the nitrogen atom is more available for reaction than those on the oxygen of the hydroxyl group, leading to chemoselective N-functionalization under appropriate conditions. quora.comchemicalforums.com

N-Acylation: The amino group of aminophenols can be readily acylated to form the corresponding amides. This reaction is a common strategy for the protection of the amino group or for the synthesis of biologically active compounds. The N-acylation of p-aminophenol, a related compound, proceeds preferentially at the more nucleophilic amino group rather than the hydroxyl group. quora.com This chemoselectivity is also expected for this compound. The reaction can be carried out using various acylating agents, such as acyl chlorides or anhydrides.

For instance, the N-acylation of aminophenols can be achieved by reacting the substrate with an equimolar amount of an acylating agent in a suitable solvent. researchgate.net A biocatalytic approach using an acyltransferase from Mycobacterium smegmatis has also been shown to be effective for the highly chemoselective N-acetylation of aminophenols in an aqueous medium, highlighting a green chemistry alternative. unimi.it

Table 1: Representative Conditions for N-Acylation of Aminophenols (Note: This table is based on general findings for aminophenols and serves as a predictive model for this compound.)

Acylating AgentCatalyst/SolventTemperature (°C)Reaction TimeProduct TypeReference
BenzoylisothiocyanatePyridine (B92270)Reflux4-5 hN-(2-hydroxyphenyl)benzamide researchgate.net
Acetic AnhydrideAcidic EnvironmentRoom Temp.-N-acetylated aminophenol chemicalforums.com
Vinyl AcetateAcyltransferase (MsAcT) / Phosphate (B84403) Buffer2520 minN-acetylated aminophenol unimi.it
Higher Fatty AcidsSulfur Dioxide AtmosphereHeating-N-acyl-p-aminophenol google.com

N-Alkylation: Similar to acylation, N-alkylation of the amino group is a feasible transformation. Selective N-alkylation of aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction with a reagent like sodium borohydride. umich.eduresearchgate.net This method avoids the often poor selectivity of direct alkylation with alkyl halides. The initial formation of an imine with the amino group protects it and directs the subsequent reaction. umich.edu Hydrolysis of the intermediate N-alkyl quaternary salt can also yield the desired N-monoalkylated aminophenol. google.com

Electrophilic Substitution Reactions

The electron-donating hydroxyl and amino groups strongly activate the phenolic ring of this compound towards electrophilic aromatic substitution. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. chemicalforums.com Given the substitution pattern of this compound, the C5 position is activated by both the C4-amino and C1-hydroxyl groups, making it a likely site for substitution. The C3 and C6 positions also exhibit altered reactivity.

Mannich Reaction: The Mannich reaction is a classic example of electrophilic substitution on phenols, involving aminomethylation at a position ortho to the hydroxyl group. Research on the closely related 2-chloro-4-phenylphenol (B167023) has demonstrated that aminomethylation occurs readily at the available ortho position (C6) to the hydroxyl group. researchgate.net In this reaction, the phenol reacts with formaldehyde (B43269) and a secondary amine in a suitable solvent like ethanol. researchgate.net For this compound, the C6 position is similarly available and activated, suggesting that it would undergo the Mannich reaction to yield 6-aminomethyl derivatives.

A study on 2-chloro-4-phenylphenol provides detailed findings for this type of transformation. The reaction was carried out at room temperature over several days, affording good yields of the aminomethylated products. researchgate.net

Table 2: Synthesis of Aminomethylated 3-Chlorobiphenyl-4-ols via Mannich Reaction (Note: This table presents data for the analogous compound 2-chloro-4-phenylphenol and is illustrative for the potential reactivity of this compound.)

Secondary AmineSolventReaction TimeYield (%)ProductReference
PyrrolidineEthanol3 days783-Chloro-5-(pyrrolidin-1-ylmethyl)biphenyl-4-ol hydrochloride researchgate.net
PiperidineEthanol3 days853-Chloro-5-(piperidin-1-ylmethyl)biphenyl-4-ol hydrochloride researchgate.net
MorpholineEthanol3 days823-Chloro-5-(morpholin-1-ylmethyl)biphenyl-4-ol hydrochloride researchgate.net
1-PhenylpiperazineEthanol3 days793-Chloro-5-((4-phenylpiperazin-1-yl)methyl)biphenyl-4-ol researchgate.net

Halogenation and Nitration: Standard electrophilic aromatic substitution reactions such as halogenation and nitration are also applicable to activated phenols. google.comepo.org Due to the high activation by the hydroxyl and amino groups, these reactions can often proceed under mild conditions, sometimes even without a Lewis acid catalyst for halogenation. chemicalforums.com For instance, nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para isomers. chemicalforums.com In the case of this compound, nitration would be expected to occur at the vacant positions on the activated ring, with the precise location influenced by the combined directing effects of the existing substituents and steric factors.

Structural Characterization and Computational Chemical Analysis

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for the structural elucidation and characterization of 4-Amino-2-phenylphenol. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Raman, and UV-Vis spectroscopy each offer unique insights into the molecule's atomic arrangement, bonding, and electronic properties.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map the chemical environments of the hydrogen and carbon atoms within the molecule, respectively.

In a study of 2-amino-4-phenylphenol (B72062), ¹H NMR spectroscopy in DMSO-d6 revealed distinct signals corresponding to the different protons in the molecule. chemicalbook.com Similarly, ¹³C NMR provides detailed information about the carbon skeleton. A study on substituted 4-phenylphenols, including an amino-substituted variant, demonstrated the utility of ¹³C NMR in conjunction with computational methods to assign chemical shifts and understand the electronic effects of the substituents. tandfonline.com The presence of the amino and hydroxyl groups on the phenyl ring significantly influences the chemical shifts of the adjacent carbon and hydrogen atoms due to their electron-donating nature.

Table 1: Representative NMR Data for Phenylphenol Derivatives

Nucleus Compound Type Solvent Chemical Shift (ppm) Range Reference
¹H 2-Amino-4-phenylphenol DMSO-d6 Specific shifts for aromatic, amino, and hydroxyl protons are observed. chemicalbook.com

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a "molecular fingerprint" of this compound.

FT-IR spectroscopy of aminophenol derivatives typically shows characteristic absorption bands. For instance, the phenolic ν(O–H) stretching and N–H stretching vibrations are readily identifiable. mdpi.com In the case of 4-aminophenol (B1666318), these bands appear around 3338 cm⁻¹ and 3282 cm⁻¹, respectively. mdpi.com The N–H bending vibration is also observed, typically around 1613 cm⁻¹. mdpi.com For 2-amino-4-phenylphenol, FT-IR spectra have been recorded using techniques such as KBr wafers and Attenuated Total Reflectance (ATR). nih.govchemicalbook.com

Raman spectroscopy provides complementary information, particularly regarding the vibrations of the aromatic rings and the carbon-carbon bonds within the phenyl groups. researchgate.net The combination of FT-IR and Raman allows for a comprehensive analysis of the vibrational modes of the molecule. researchgate.net

Table 2: Key Vibrational Frequencies for Aminophenol Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
O-H (Phenolic) Stretching ~3338 mdpi.com
N-H (Amino) Stretching ~3282 mdpi.com

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated systems within the molecule.

For aminophenol derivatives, UV-Vis spectra show characteristic absorption maxima (λmax). For example, studies on 4-aminophenol derivatives have shown absorption bands that can be influenced by the solvent and the presence of other functional groups. mdpi.com The electronic transitions in substituted 4-phenylphenols have been studied, and the absorption maxima have been correlated with theoretical calculations. tandfonline.com In one study, the λmax for 2-amino-4-phenylphenol was found to be in good agreement with theoretically predicted values. tandfonline.com Interaction with other molecules, such as DNA, can lead to changes in the UV-Vis spectrum, such as hyperchromism (an increase in absorbance intensity) or a bathochromic shift (a shift to longer wavelengths). mdpi.com

Quantum Chemical Calculations and Molecular Modeling

To complement experimental findings and gain a deeper understanding of the molecular properties of this compound, quantum chemical calculations and molecular modeling are extensively used. These computational methods can predict various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to determine the optimized ground state geometry and electronic properties of molecules like this compound. By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can calculate structural parameters, vibrational frequencies, and other properties. tandfonline.comresearchgate.net

DFT calculations have been used to validate experimental findings for substituted 4-phenylphenols. researchgate.net For 2-amino-4-phenylphenol, DFT calculations have provided insights into its ground state geometry, vibrational wavenumbers, and electronic structure. tandfonline.com The calculated vibrational frequencies often show good agreement with experimental FT-IR and Raman data. researchgate.net Furthermore, DFT can be used to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Table 3: Comparison of Experimental and DFT-Calculated Data for Amino-substituted Phenylphenol

Property Experimental Value DFT Calculated Value RMSD Reference
¹H NMR Chemical Shift - - 0.56 ppm tandfonline.com
¹³C NMR Chemical Shift - - 5.39 ppm tandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of this compound in its excited states, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. frontiersin.org TD-DFT is used to calculate the energies of electronic transitions, which can be directly compared with experimental UV-Vis absorption spectra. mdpi.comfrontiersin.org

For substituted 4-phenylphenols, TD-DFT calculations have been successfully employed to simulate their electronic transitions and predict their absorption maxima (λmax) in solution. tandfonline.com These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule. frontiersin.org Studies on related aminobiphenyl systems have also utilized TD-DFT to understand their photophysical properties and the nature of their excited states. frontiersin.org

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analyses for Bonding Interactions

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses are powerful computational tools used to interpret chemical bonding and non-covalent interactions within a molecule.

Atoms in Molecules (AIM): The AIM theory defines chemical bonds and molecular structure based on the topology of the electron density. AIM analysis can identify bond critical points (BCPs), which are indicative of interactions between atoms. For instance, in related phenolic compounds, AIM analysis has been used to locate BCPs for hydrogen bonds, with the electron density (ρ) at these points quantifying the strength of the interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the Lewis structure of a molecule, including charge delocalization and donor-acceptor interactions. wikipedia.orgresearchgate.net It quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from an occupied donor NBO to an unoccupied acceptor NBO. wikipedia.org This energy is a measure of the intensity of the interaction between the orbitals.

In a study of the related isomer, 2-amino-4-phenylphenol (AP), NBO analysis was performed using the DFT/B3LYP/6-311++G(d,p) method to understand intramolecular charge transfer (ICT) and bonding. researchgate.nettandfonline.com The analysis revealed significant stabilization energies arising from the delocalization of electron density, which are indicative of hyperconjugative and resonance interactions. The presence of an activating amino (NH2) group leads to notable ICT. tandfonline.com

Key interactions identified for the isomer 2-amino-4-phenylphenol include the delocalization from lone pairs (LP) of the oxygen and nitrogen atoms to adjacent anti-bonding orbitals. The most significant of these interactions are detailed in the table below.

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 2-amino-4-phenylphenol Data pertains to the isomer 2-amino-4-phenylphenol (AP) as a representative model for this type of analysis.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (1) O15π(C1-C6)21.82Resonance (n → π)
LP (1) N14π(C2-C3)43.19Resonance (n → π)
π(C1-C6)π(C2-C3)21.05Resonance (π → π)
π(C4-C5)π(C2-C3)17.91Resonance (π → π)

Source: Adapted from computational studies on 2-amino-4-phenylphenol. researchgate.nettandfonline.com

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netplos.org It maps the charge distribution, where different colors represent different values of electrostatic potential. researchgate.net

Negative Regions (Red/Yellow): These areas correspond to negative electrostatic potential and are susceptible to electrophilic attack. They are typically found around electronegative atoms like oxygen or nitrogen, or in the vicinity of π-electron systems.

Positive Regions (Blue): These areas indicate positive electrostatic potential and are favorable sites for nucleophilic attack. They are generally located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., in hydroxyl or amino groups).

For the isomer 2-amino-4-phenylphenol, MESP investigations showed that the most reactive sites for electrophilic attack are located at the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, which exhibit the most negative potential. researchgate.nettandfonline.com The regions of highest positive potential are found around the hydrogen atoms of the hydroxyl (O-H) and amino (N-H) groups, making them the likely sites for nucleophilic interaction. researchgate.nettandfonline.com

Table 2: MESP Analysis Summary for Phenylphenol Isomers This table describes general findings for substituted phenylphenols based on representative studies.

Molecular RegionElectrostatic PotentialPredicted Reactivity
Oxygen Atom (Phenolic -OH)High Negative Potential (Vmin)Site for Electrophilic Attack
Nitrogen Atom (Amino -NH2)Negative PotentialSite for Electrophilic Attack
Hydroxyl Hydrogen (-OH)High Positive Potential (Vmax)Site for Nucleophilic Attack / H-Bond Donor
Amino Hydrogens (-NH2)Positive PotentialSite for Nucleophilic Attack / H-Bond Donor
Aromatic Rings (π-system)Negative Potential (above/below plane)Site for Electrophilic Attack

Source: Based on principles from MESP studies on substituted phenols. researchgate.nettandfonline.complos.org

Conformational Analysis and Isomeric Studies

The three-dimensional structure and flexibility of this compound are determined by its conformational possibilities and the relationship between its isomers.

Conformational Analysis: The conformation of biphenyl (B1667301) derivatives is largely defined by the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho substituents, the rings are typically not coplanar. In this compound, the rotation around the C-C single bond connecting the phenyl ring to the phenol (B47542) ring is a key conformational feature.

Furthermore, computational studies on the isomer 2-amino-4-phenylphenol predict the presence of a stabilizing intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amino group's nitrogen (O-H···N). researchgate.nettandfonline.com This interaction significantly influences the molecule's preferred geometry, favoring a more planar arrangement of the phenol ring and its substituents. researchgate.nettandfonline.com The flexibility in related molecules can also arise from rotation about methylene (B1212753) bridges where applicable, with calculated energy barriers between different rotational isomers (rotamers).

Isomeric Studies: this compound is one of several possible isomers of aminophenylphenol. The position of the amino and phenyl groups on the phenol ring dramatically influences the molecule's chemical and physical properties. Studies on phenylphenol isomers (ortho-, meta-, and para-phenylphenol) have shown that the substituent position affects their photochemical behavior and degradation pathways. researchgate.net The specific arrangement in this compound (amino and phenyl groups ortho and para to the hydroxyl group, respectively) dictates its unique electronic and steric characteristics compared to other isomers like 2-amino-4-phenylphenol or 3-amino-4-hydroxybiphenyl. nih.gov

Table 3: Summary of Conformational and Isomeric Features

FeatureDescriptionSignificance
Rotational Isomers Different spatial arrangements resulting from rotation around single bonds, primarily the C-C bond between the two rings.Determines the molecule's overall shape, steric accessibility, and potential for intermolecular interactions.
Intramolecular H-Bonding Potential for hydrogen bonding between the ortho-amino and hydroxyl groups, as seen in related isomers. researchgate.nettandfonline.comIncreases conformational stability and planarity of the substituted phenol ring.
Positional Isomers Includes isomers like 2-amino-4-phenylphenol and various dihydroxybiphenyls. researchgate.netnih.govThe relative positions of the -NH2, -OH, and phenyl groups fundamentally alter electronic properties, reactivity, and intermolecular forces.

Biological Activities and Mechanistic Investigations

Exploration of Bioactive Properties and Therapeutic Potential

Enzyme Modulation and Reactivation Studies (e.g., Acetylcholinesterase)

Derivatives of 4-Amino-2-phenylphenol have demonstrated notable effects on enzyme activity, particularly in the reactivation of acetylcholinesterase (AChE), an essential enzyme in the nervous system. Organophosphate compounds, often found in pesticides and nerve agents, can inhibit AChE, leading to toxic effects. Research has shown that certain this compound derivatives can counteract this inhibition. For instance, 4-Amino-2-[(diethylamino)methyl]phenol (B1198252) has been identified as a reactivator of AChE that has been inhibited by organophosphates, highlighting its potential as a treatment for organophosphate poisoning.

The mechanism of action involves the compound's ability to restore AChE activity, thereby mitigating the neurotoxic effects caused by the accumulation of acetylcholine. The structural features of these compounds, such as the presence of amino and hydroxyl groups, allow them to interact with the active site of the enzyme. However, the size and nature of substituents on the this compound scaffold can influence their inhibitory activity. For example, analogues with bulkier substituents may show reduced AChE inhibition due to steric hindrance.

Antimicrobial Spectrum and Potency of Derivatives

Derivatives of this compound have exhibited a broad spectrum of antimicrobial activity against various bacterial and fungal strains. mdpi.com Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. mdpi.com

For example, a series of 4-aminophenol (B1666318) Schiff base derivatives demonstrated significant activity against several bacterial strains, including Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis, and Bordetella bronchiseptica. mdpi.com The antimicrobial efficacy of these derivatives is influenced by the specific substituents on the aromatic ring. Some derivatives have shown potent activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

The antimicrobial action of these compounds is thought to involve interactions with microbial enzymes and cell wall components. For instance, some derivatives may inhibit the synthesis of the bacterial cell wall, leading to cell disruption. The lipophilicity of the compounds, enhanced by certain substituents, can also play a role in their ability to penetrate microbial cell membranes.

Table 1: Antimicrobial Activity of 4-Aminophenol Derivatives

Compound Test Strain Inhibition Zone (mm) at 1 mg/mL
S-1 Staphylococcus aureus 14.18
S-2 Staphylococcus aureus -
S-3 Bacillus spizizenii Strong activity
S-4 Staphylococcus epidermidis Moderate activity
S-4 Bordetella bronchiseptica Strong activity

Source: mdpi.com

Antiviral and Antimalarial Applications Research

The therapeutic potential of this compound derivatives extends to antiviral and antimalarial applications. Amodiaquine, a well-known antimalarial agent, is a derivative of 4-amino-2-[(diethylamino)methyl]phenol. This highlights the importance of the this compound scaffold in the design of antimalarial drugs. plos.orgacs.org

Research has focused on synthesizing new 4-aminoquinoline (B48711) derivatives that are effective against chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. plos.org These efforts have led to the development of compounds with high in vitro potency and low toxicity. plos.org The mechanism of action of these antimalarial compounds is believed to involve the inhibition of heme detoxification in the parasite. mdpi.com

In the realm of antiviral research, derivatives of this compound have shown promise. For example, a 7-fluoroquinoline (B188112) derivative of 4-amino-2-[(diethylamino)methyl]phenol has demonstrated selective inhibition of the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). This antiviral activity is attributed to the planar aromatic system of the compound, which is thought to intercalate with viral RNA.

Antidiabetic Activity (α-Amylase and α-Glucosidase Inhibition)

Certain derivatives of this compound have been investigated for their potential as antidiabetic agents through the inhibition of key carbohydrate-digesting enzymes, α-amylase and α-glucosidase. mdpi.com The inhibition of these enzymes can help to control post-meal blood glucose levels, which is a key strategy in managing type 2 diabetes. nih.gov

Studies have shown that some 4-aminophenol Schiff base derivatives can significantly inhibit both α-amylase and α-glucosidase in a concentration-dependent manner. mdpi.com The inhibitory activity is influenced by the structure of the derivatives, with certain phenolic acids demonstrating potent inhibition. nih.govcsic.es For example, vanillic and syringic acids were found to be effective inhibitors of α-amylase, while phenolic acids with more than one hydroxyl group, such as caffeic and protocatechuic acids, showed strong inhibition of α-glucosidase. nih.gov The interaction between the phenolic compounds and the enzymes is believed to be non-covalent, involving hydrogen bonding and other electrostatic forces. csic.es

Table 2: Enzyme Inhibitory Activity of 4-Aminophenol Derivatives

Compound Enzyme Inhibition
Synthesized Schiff bases α-Amylase Up to 93.2%
Synthesized Schiff bases α-Glucosidase Up to 73.7%
Vanillic and syringic acids α-Amylase Low IC50 values
Caffeic and protocatechuic acids α-Glucosidase Low IC50 values

Source: mdpi.comnih.gov

Anticancer Properties and Topoisomerase Inhibition

Derivatives of this compound have also been explored for their potential as anticancer agents. One of the key mechanisms of action is the inhibition of topoisomerases, enzymes that are crucial for DNA replication and repair in cancer cells. nih.gov

Research has shown that 4-amino-2-phenylquinazolines, which are structurally related to this compound, can act as potent inhibitors of topoisomerase I. nih.gov The design of these compounds as bioisosteres of known topoisomerase inhibitors has led to the identification of derivatives with strong cytotoxic activity against tumor cell lines. nih.gov The ability of these compounds to intercalate with the DNA-topoisomerase I complex is believed to be a key factor in their anticancer activity. nih.gov

Furthermore, DNA interaction studies with some 4-aminophenol Schiff base derivatives have suggested their potential as anticancer agents. mdpi.com The interaction of these compounds with DNA can lead to changes in its structure, which can interfere with cancer cell proliferation. mdpi.com

G-Protein Coupled Receptor (GPR) Agonist Research

Derivatives of 4-amino-2-phenylpyrimidine have been identified as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.govnih.gov The activation of GPR119 is known to enhance glucose-dependent insulin (B600854) secretion.

Through the synthesis and evaluation of a series of these derivatives, researchers have identified compounds with potent GPR119 agonistic activity. nih.govnih.gov For instance, the compound 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine was found to improve glucose tolerance in animal models and exhibited favorable pharmacokinetic profiles. nih.gov Further optimization of these derivatives has led to the discovery of compounds that not only improve glucose tolerance but also show potential in preserving pancreatic β-cell function. nih.gov

Molecular Mechanisms of Action

Ligand-Target Interactions: Hydrogen Bonding and Electrostatic Forces

The biological activity of aminophenol derivatives is fundamentally linked to their ability to interact with molecular targets through non-covalent forces. The structure of this compound, featuring both a hydroxyl (-OH) and an amino (-NH2) group, facilitates the formation of hydrogen bonds with biological macromolecules like enzymes and receptors. solubilityofthings.com These groups can act as both hydrogen bond donors and acceptors, enabling a variety of orientations within a target's binding site.

Role of Functional Groups in Biological Potency

The biological potency of this compound is a composite of the contributions from its distinct functional groups.

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and a key participant in hydrogen bonding. researchgate.net Its presence is considered essential for the antifungal activity of many phenolic compounds. apsnet.org Oxidation of the hydroxyl group can lead to the formation of reactive quinone derivatives, which may be involved in its mechanism of action.

Phenyl Group (-C6H5): The phenyl substituent at the ortho position to the hydroxyl group contributes to the molecule's hydrophobicity. This can facilitate passage through cellular membranes and promote hydrophobic interactions within the binding pockets of target proteins. The phenyl ring can also engage in π-π stacking interactions with aromatic amino acid residues, further stabilizing the ligand-protein complex.

Enzyme Kinetics and Substrate Specificity

The interaction of this compound with enzymes can occur either as a substrate or an inhibitor. Research on the closely related isomer, 2-amino-4-phenylphenol (B72062), showed it did not inhibit the enzyme 2-(2'-hydroxyphenyl)benzenesulfinate desulfinase, suggesting a degree of specificity in its interactions. txst.edu

Phenols and aromatic amines are known substrates for oxidative enzymes like peroxidases. For example, 4-phenylphenol (B51918) has been used as an enhancer substrate in chemiluminescent reactions catalyzed by horseradish peroxidase (HRP). googleapis.com The oxidation of aminophenols by such enzymes often follows a "ping-pong" mechanism, involving the formation of enzyme intermediates. nih.gov Aminophenol derivatives can also act as enzyme inhibitors; for instance, certain 4-aminophenol Schiff base derivatives have been shown to inhibit α-amylase and α-glucosidase. researchgate.netmdpi.com The specific kinetics (e.g., Km, Vmax, Ki) would depend on the particular enzyme and the precise nature of the interaction.

DNA Interaction Mechanisms (Intercalation, Hyperchromism, Hypochromism)

Small molecules like this compound can interact with DNA through several non-covalent modes, including intercalation, groove binding, and electrostatic interactions. Spectroscopic techniques are commonly used to study these interactions. mdpi.com

Hyperchromism and Hypochromism: Changes in the UV-visible absorption spectrum of a compound upon addition of DNA can indicate binding. Hyperchromism, an increase in absorbance intensity, often suggests external contact like electrostatic binding or a partial uncoiling of the DNA helix. mdpi.com Hypochromism, a decrease in absorbance, is typically associated with the intercalation of the molecule between DNA base pairs, which stabilizes the double helix.

Intercalation: This mode involves the insertion of a planar molecule, such as the aromatic system of this compound, between the base pairs of the DNA double helix. This can lead to structural changes in the DNA, such as unwinding and lengthening.

Studies on Schiff base derivatives of 4-aminophenol have demonstrated their ability to bind to DNA. mdpi.comnih.gov Upon interaction with DNA, some of these derivatives exhibited hyperchromism, while others showed hypochromism, indicating a diversity of binding modes. researchgate.netmdpi.com Additionally, a bathochromic shift (a shift to a longer wavelength), which can indicate the formation of a complex, was observed for some derivatives. researchgate.netmdpi.com These findings suggest that compounds structurally related to this compound have the potential to interact with DNA through a combination of these mechanisms.

Table 2: DNA Interaction of 4-Aminophenol Schiff Base Derivatives

Compound DerivativeObserved Spectral ChangeInferred Interaction TypeReference
S-1 (4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol)HyperchromismElectrostatic/Groove Binding mdpi.com
S-2 (4-((4-(dimethylamino)benzylidene)amino)phenol)Hyperchromism, Bathochromic ShiftElectrostatic/Groove Binding, Complex Formation mdpi.com
S-3 (4-((3-nitrobenzylidene)amino)phenol)Hyperchromism, Bathochromic ShiftElectrostatic/Groove Binding, Complex Formation mdpi.com
S-4 (4-((thiophen-2-ylmethylene)amino)phenol)Hypochromism, Bathochromic ShiftIntercalation, Complex Formation mdpi.com
S-5 (4-(((E)-3-phenylallylidene)amino)phenol)HyperchromismElectrostatic/Groove Binding mdpi.com

Cellular Pathway Modulation Studies

The biological effects of this compound are ultimately realized through the modulation of cellular pathways. The metabolism of the related compound o-phenylphenol can lead to the formation of phenylhydroquinone (B131500) and phenylbenzoquinone, metabolites capable of inducing DNA cleavage. nih.gov This suggests that the metabolic activation of such compounds can be a key step in their biological activity. The primary metabolic route for o-phenylphenol at low doses is sulfation. nih.gov

Research on other aminophenol analogs has provided further insight into potential pathway interactions. For example, 4-amino-2-trifluoromethyl-phenyl retinate, an aminophenol derivative, has been shown to inhibit the proliferation of breast cancer cells by independently regulating cellular retinoic acid-binding protein 2 (CRABP2) and fatty acid-binding protein 5 (FABP5). nih.gov In another study, inactive structural mimics of the drug pirfenidone, which includes a phenylphenol compound, were used to investigate its mechanism. Pirfenidone was found to inhibit the TGFβ-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key signaling pathway in fibrosis. nih.gov These studies highlight that aminophenol compounds can interfere with specific signaling cascades, leading to downstream effects on cell behavior.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Features Influencing Biological Activities

The biological activities of phenolic compounds are largely determined by the nature and position of substituents on the aromatic ring. nih.gov For 4-Amino-2-phenylphenol, three key structural features dictate its function: the hydroxyl (-OH) group, the amino (-NH2) group, and the phenyl (-C6H5) group.

Hydroxyl (-OH) Group : The phenolic hydroxyl group is a critical determinant of activity. It can form hydrogen bonds with biological targets like enzymes and its acidity (pKa) influences the compound's ionization state at physiological pH, which in turn affects membrane permeability and target interaction. jst.go.jp The polarization of the –OH moiety by other substituents can enhance toxicity. jst.go.jp

Amino (-NH2) Group : The amino group, positioned para to the hydroxyl group, is a strong activating, electron-donating group. researchgate.net This influences the electron density of the aromatic ring and the phenolic hydroxyl group, thereby modulating the molecule's reactivity and interaction with biological receptors. researchgate.net The amino group itself can also act as a hydrogen bond donor, contributing to the binding affinity with target proteins. nih.gov

Phenyl (-C6H5) Group : The phenyl substituent at the ortho position significantly increases the molecule's hydrophobicity (lipophilicity) compared to a simple aminophenol. researchgate.net This property is a dominant factor in many QSAR models for toxicity, as it governs the compound's ability to cross biological membranes and accumulate at the target site. jst.go.jp The steric bulk of the phenyl group can also influence the orientation of the molecule within a receptor's active site.

The interplay of these features—the hydrogen-bonding capacity and reactivity of the hydroxyl and amino groups, combined with the hydrophobicity and steric profile conferred by the phenyl ring—is central to the herbicidal and fungicidal action of this compound.

Computational Approaches for Activity Prediction

Computational toxicology and chemistry provide powerful tools for predicting the biological activity of compounds like this compound, reducing the need for extensive experimental testing. mdpi.com These in silico methods are pivotal in developing predictive models and understanding the electronic basis of a molecule's function.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate a molecule's structural or physicochemical properties with its biological activity. epa.govresearchgate.net For phenolic compounds, these models are frequently used to predict toxicity towards various organisms, including plants (herbicidal activity) and fungi (fungicidal activity). researchgate.netnih.gov

The development of a predictive QSAR model involves selecting relevant molecular descriptors that quantify different aspects of the chemical structure. researchgate.net For phenolic compounds, these often include:

Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (log P or log Kow), this descriptor is crucial for modeling transport and accumulation in biological systems. jst.go.jp

Electronic Parameters: Descriptors like the Hammett sigma constant (σ), pKa, and frontier molecular orbital energies (see section 5.2.2) quantify the electron-donating or -withdrawing effects of substituents, which affect target interaction. jst.go.jp

Topological and Steric Descriptors: Parameters such as molecular weight, molar refractivity, and parachor describe the size and shape of the molecule. researchgate.net

These descriptors are used to build a model using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). researchgate.netnih.gov The resulting model can then be used to predict the activity of new, untested compounds. For example, the toxicity of various phenol (B47542) derivatives has been successfully modeled using descriptors for hydrophobicity and acidity constants. jst.go.jp

Table 1: Common Descriptors in QSAR Models for Phenolic Compounds

Descriptor TypeSpecific DescriptorPhysicochemical Significance
Hydrophobicitylog P (log Kow)Represents the molecule's affinity for lipid vs. aqueous environments; influences membrane permeability and transport. jst.go.jp
ElectronicpKaMeasures the acidity of the phenolic hydroxyl group; determines the degree of ionization at a given pH.
ELUMO / EHOMOEnergies of the Lowest Unoccupied and Highest Occupied Molecular Orbitals; relate to electrophilicity and nucleophilicity. jst.go.jp
Steric/TopologicalMolecular Weight (MW)Represents the overall size of the molecule. researchgate.net
Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for understanding chemical reactivity and biological interactions. researchgate.net The key parameters are the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO).

EHOMO : Represents the ability of a molecule to donate electrons. A higher EHOMO value indicates a better electron donor. mdpi.com

ELUMO : Represents the ability of a molecule to accept electrons. A lower ELUMO value indicates a better electron acceptor. mdpi.com

HOMO-LUMO Gap (ΔE) : The energy difference between EHOMO and ELUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests the molecule is more reactive. mdpi.com

For substituted phenols, these parameters are highly sensitive to the nature of the substituents. Activating groups, such as the amino (-NH2) group in this compound, raise the EHOMO, making the molecule more susceptible to electrophilic attack and oxidation. researchgate.net Quantum chemical calculations performed on the closely related isomer, 2-amino-4-phenylphenol (B72062), provide insight into these values. The presence of the activating NH2 group was found to significantly influence the FMO energies. researchgate.net Such analyses help explain the electronic origins of a molecule's biological activity and can be incorporated as descriptors in QSAR models. jst.go.jpresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Parameters for 2-Amino-4-phenylphenol (Isomer of Target Compound)

Data from quantum chemical calculations provide insight into the electronic properties relevant to reactivity. The following values were calculated using DFT/B3LYP/6-311++G(d,p) theory for the related isomer, 2-amino-4-phenylphenol.

ParameterCalculated Value (eV)Interpretation
EHOMO-5.11Energy of the highest occupied molecular orbital, indicating electron-donating capacity. researchgate.net
ELUMO-0.45Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capacity. researchgate.net
Energy Gap (ΔE)4.66Difference between LUMO and HOMO energies, related to chemical reactivity and stability. researchgate.net

Design Principles for Novel Derivatives with Enhanced Activities

SAR and QSAR studies provide rational design principles for synthesizing novel derivatives of this compound with potentially enhanced herbicidal or fungicidal activity. The goal is to optimize properties like target affinity, selectivity, and pharmacokinetic behavior.

Key design strategies include:

Modification of the Phenyl Ring : Introducing various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) onto the pendant phenyl ring can modulate the molecule's hydrophobicity and electronic properties. For instance, electron-withdrawing groups could enhance interactions with specific enzymatic targets, a strategy employed in designing other PPO-inhibiting herbicides. mdpi.comnih.gov

Derivatization of the Amino Group : The amino group can be converted into amides, sulfonamides, or other functionalities. nih.govnih.gov This can alter the molecule's hydrogen-bonding capabilities, solubility, and metabolic stability, potentially leading to improved activity or better crop safety in herbicidal applications. nih.gov

Isosteric Replacement : The phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), pyrazole). This bioisosteric replacement can maintain necessary steric properties while introducing new electronic features and potential interaction points with the target, a common strategy in pesticide discovery. mdpi.comnih.gov

Alteration of Substituent Positions : Moving the amino or phenyl groups to different positions on the primary phenol ring would create new isomers. This could drastically alter the molecule's shape and electronic profile, potentially leading to a better fit in the target's active site, as the relative positions of functional groups are often critical for activity. nih.gov

These design principles, guided by computational modeling and SAR data, allow for a systematic exploration of the chemical space around the this compound scaffold to identify next-generation compounds with superior performance.

Table 3: Design Principles for Novel this compound Derivatives

Design PrincipleStructural Modification ExamplePotential OutcomeRationale
Modify Phenyl RingAdd electron-withdrawing group (e.g., -Cl, -CF3) to the phenyl ring.Enhanced target binding affinity.Alters electronic distribution and hydrophobicity, potentially improving interaction with enzyme active sites. mdpi.com
Derivatize Amino GroupConvert -NH2 to an acetamide (B32628) (-NHCOCH3).Improved selectivity and metabolic stability.Changes hydrogen bonding pattern and protects the amino group from rapid metabolism. nih.gov
Isosteric ReplacementReplace the phenyl ring with a pyridine ring.Altered solubility and new binding interactions.Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and change physicochemical properties. mdpi.com
Positional IsomerismSynthesize the 2-amino-4-phenylphenol isomer.Different biological activity profile.Changes the overall shape and the relative orientation of key functional groups, impacting the fit with the biological target. nih.gov

Analytical Method Development and Environmental Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of 4-Amino-2-phenylphenol, offering high-resolution separation from complex mixtures. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are particularly valuable for its quantification and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the simultaneous determination of aminophenol isomers, including this compound. nih.gov The method's versatility is enhanced by the use of various detection modes, tailored to the specific analytical need.

Method development often involves optimizing factors such as the stationary phase, mobile phase composition, pH, and flow rate to achieve optimal separation. nih.gov For instance, a mixed-mode stationary phase combining both SCX and C18 moieties has been successfully used for the separation of aminophenol isomers. nih.gov A mobile phase consisting of an aqueous phosphate (B84403) buffer and methanol, with detection at a specific wavelength, has proven effective. nih.gov

Isocratic analytical methods using mixed-mode stationary phase columns with simple mobile phases of water, acetonitrile, and an acid buffer are common for the separation and analysis of aminophenols. sielc.comsielc.com UV detection is a frequently employed mode, with specific wavelengths like 275 nm and 285 nm being utilized for detection. nih.govsielc.com The choice of buffer, such as sulfuric acid, perchloric acid, or ammonium (B1175870) formate, can be critical, with the latter being compatible with mass spectrometry (MS) detection. sielc.comsielc.com

The application of HPLC extends to the analysis of this compound in various samples, including its use as an internal standard in studies of enzymatic activity.

Table 1: HPLC Methods for Aminophenol Analysis

Stationary PhaseMobile PhaseDetection ModeAnalyte(s)Reference
Mixed-mode (SCX/C18)Aqueous phosphate buffer (pH 4.85):methanol (85:15 v/v)UV at 285 nmAminophenol isomers nih.gov
Primesep 100 mixed-modeWater, Acetonitrile (MeCN), Sulfuric acid (H2SO4) or Perchloric acid (HClO4) bufferUV at 275 nm4-Aminophenol (B1666318) sielc.com
Primesep 100 mixed-modeWater, Acetonitrile (MeCN), Ammonium Formate (AmFm) bufferUV at 275 nm, MS-compatible4-Aminophenol sielc.com
Agilent Zorbax SB C18Acetonitrile and an ion pair system of sodium heptanesulfonate and phosphate (gradient elution)UV at 230, 270, and 400 nm11 aminophenols in hair dyes chrom-china.com
C18 (250 x 4.6 mm, 5 µm)Water:acetonitrile:acetic acid (70:30:1 v/v/v)UV at 280 nmChlorzoxazone and 2-amino-4-chlorophenol researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a valuable, cost-effective, and straightforward tool for monitoring the progress of chemical reactions involving this compound. researchgate.net Its utility lies in its ability to quickly separate components of a reaction mixture, providing a qualitative assessment of the presence of starting materials, intermediates, and products. researchgate.net

In the context of aminophenol analysis, TLC has been employed to separate Schiff bases formed from the reaction of p-aminophenol with aldehydes, prior to spectrophotometric quantification. nih.gov This highlights the role of TLC in sample cleanup and isolation of specific compounds from a mixture. The visualization of the separated spots on a TLC plate is typically achieved through UV absorbance. rsc.org

Recent advancements have explored the hyphenation of TLC with techniques like matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) for the analysis of primary amines after post-chromatographic derivatization. researchgate.net This approach enhances the specificity and identification capabilities of traditional TLC.

Spectrophotometric and Electrochemical Sensing Methodologies

Spectrophotometric and electrochemical methods provide alternative and often complementary approaches to chromatographic techniques for the analysis of this compound, offering advantages in terms of speed, simplicity, and potential for miniaturization.

Voltammetric Sensor Development for Environmental Pollutants

Electrochemical methods, particularly voltammetry, have emerged as powerful tools for the detection of environmental pollutants, including phenolic compounds. nih.gov These methods are based on measuring the current that arises from the oxidation or reduction of an analyte at an electrode surface as a function of the applied potential. researchgate.net

Various modifications of working electrodes have been developed to enhance the sensitivity and selectivity of voltammetric sensors for aminophenols. These include the use of carbon paste electrodes modified with materials like zeolitic imidazolate frameworks and ionic liquids, as well as laser-induced graphene electrodes modified with multi-walled carbon nanotubes and polyaniline. samipubco.comnih.gov Such modifications can lead to a significant increase in the peak current and a decrease in the redox potential, indicating improved detection performance. samipubco.com

Developed sensors have demonstrated low limits of detection, often in the micromolar to nanomolar range, making them suitable for trace analysis of pollutants like 4-aminophenol in water samples. samipubco.comnih.govmdpi.com These sensors can exhibit good selectivity, reproducibility, and stability. mdpi.combohrium.commdpi.com The electrochemical behavior of phenolic compounds is often pH-dependent, and optimizing the pH of the supporting electrolyte is a crucial step in method development. nih.govmdpi.com

Table 2: Performance of Voltammetric Sensors for Aminophenol Detection

Electrode ModificationAnalyte(s)Linear RangeLimit of Detection (LOD)Reference
Au/Nafion/Au-MWCNTs–Nafion:Cup-aminophenol0.2 to 1.6 μM90 nM mdpi.com
N-doped carbon dots decorated with manganese oxide nanospheres on glassy carbon electrodep-aminophenol and paracetamol0.1–100 μM (PAP)0.0456 μM (PAP) rsc.org
Zeolitic Imidazolate Framework-L/Ionic Liquid modified-carbon paste electrode4-aminophenol0.05 to 300.0 µM0.02 µM samipubco.com
Laser Induced Graphene modified with MWCNT-PANI4-Aminophenol2 to 8 nM0.006 μM (6 nM) nih.gov

Mass Spectrometry for Metabolite Identification and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of metabolites and for the trace analysis of compounds like this compound. nih.gov When coupled with a separation technique like gas chromatography (GC) or HPLC, it provides a powerful analytical platform for identifying and quantifying compounds in complex biological and environmental samples. nih.govresearchgate.net

In metabolic studies, GC-MS has been used to identify key metabolites of 4-aminophenol, such as 1,4-benzenediol and 1,2,4-trihydroxybenzene, by comparing their mass spectra and retention times with those of authentic standards. nih.gov The fragmentation patterns observed in the mass spectra provide crucial information for structural confirmation. The NIST WebBook provides reference mass spectra for compounds like 4-aminophenol that can be used for identification purposes. nist.govnist.gov

LC-MS is particularly useful for the analysis of less volatile and thermally labile compounds. It has been employed to identify 4-aminophenol as a metabolite in bacterial degradation studies of sulfonamide antibiotics. researchgate.net The ability to obtain high-resolution mass spectral data allows for the accurate determination of the elemental composition of a molecule. rsc.org

Toxicological Research and Environmental Fate Mechanistic and Impact Studies

Mechanistic Insights into Toxicity Pathways

The toxicity of 4-Amino-2-phenylphenol is not merely a result of its direct presence but stems from a cascade of biochemical reactions it can initiate within a cell. These pathways often involve the generation of reactive species that can interact with and damage crucial cellular components.

Oxidative Stress Induction and Free Radical Formation

A significant aspect of the toxicity of many aromatic amines, a class to which this compound belongs, is their ability to induce oxidative stress. xiahepublishing.com This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. xiahepublishing.com While direct studies on this compound are specific, the broader class of aminophenols is known to undergo autoxidation, a process that can generate ROS. imrpress.com This can lead to the formation of harmful free radicals. xiahepublishing.com For instance, the metabolite of acetaminophen, N-acetyl-p-benzoquinone imine, has been shown to form a 4-aminophenoxyl free radical. nih.gov Such free radicals are highly reactive and can cause widespread cellular damage. xiahepublishing.com

Preliminary studies on related compounds suggest that they may also act as antioxidants, mitigating oxidative stress by scavenging free radicals. However, the balance between antioxidant and pro-oxidant activity can be delicate and context-dependent.

DNA Damage and Genotoxicity Mechanisms

The genotoxicity of aromatic amines, including the potential for this compound to cause DNA damage, is a critical area of toxicological research. imrpress.comresearchgate.net The breakdown products of related compounds like ortho-phenylphenol (OPP), such as phenylhydroquinone (B131500) and phenylbenzoquinone, are believed to be responsible for DNA damage. nih.gov This damage is often a threshold-dependent response linked to target tissue toxicity. nih.gov

The mechanisms of DNA damage are multifaceted. For many arylamines, metabolic activation is a prerequisite for their genotoxic effects. imrpress.com This can lead to the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This binding can lead to mutations and potentially initiate carcinogenesis. imrpress.comresearchgate.net The N-hydroxy and nitroso forms of arylamines can also induce oxidative DNA damage through the formation of hydrogen peroxide. imrpress.com Furthermore, studies on OPP metabolites have demonstrated their ability to induce DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), an indicator of oxidative DNA damage, in the presence of copper ions. acs.orgresearchgate.net

Micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes, can be formed as a result of exposure to genotoxic agents and are a recognized indicator of DNA damage. nih.gov

Metabolic Activation to Reactive Electrophiles (e.g., N-Hydroxylation, Nitrenium Ion Formation)

The bioactivation of aromatic amines is a key step in their toxicological pathway. nih.gov The initial and often obligatory step is N-hydroxylation, a reaction primarily mediated by cytochrome P450 enzymes. imrpress.comnih.gov This process transforms the parent amine into a more reactive N-hydroxy derivative. imrpress.com

Subsequent enzymatic reactions, such as O-acetylation, can convert the N-hydroxy metabolite into a highly unstable acetoxyarylamine. imrpress.comoup.com This intermediate can then break down to form a highly reactive arylnitrenium ion. imrpress.comresearchgate.netoup.com The nitrenium ion is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules, most notably DNA, leading to the formation of DNA adducts. imrpress.comnih.govoup.com This cascade of metabolic activation is a well-established mechanism for the carcinogenicity of many aromatic amines. researchgate.netnih.gov

Modulation of Cellular Protease Systems (e.g., Lon Protease)

Recent research has begun to explore the interaction of xenobiotics with cellular protease systems, such as the Lon protease. biorxiv.org Lon proteases are ATP-dependent enzymes crucial for maintaining protein quality control by degrading misfolded or damaged proteins. wikipedia.orguniprot.org They are found in both prokaryotes and in the mitochondria of eukaryotes. wikipedia.org

Studies on related compounds have shown that the absence of Lon protease can affect the metabolism of certain nitroaromatic compounds. For example, in Escherichia coli, the absence of Lon protease led to an enhanced conversion of 2,4-dinitrophenol. biorxiv.org This suggests that Lon protease plays a role in the biological pathways involved in the degradation of such compounds. biorxiv.org The modulation of Lon protease activity can be complex, influenced by factors like single-stranded DNA binding and local electrostatic charges. nih.gov While direct evidence for this compound's interaction with Lon protease is yet to be established, this area represents a potential avenue for understanding its cellular impact.

Environmental Transformation and Persistence Studies

Photo-degradation and Microbial Degradation Processes

The fate of this compound in the environment is influenced by both abiotic and biotic degradation processes. Photodegradation, the breakdown of compounds by light, is a potential pathway for the transformation of phenolic compounds. researchgate.net The efficiency of photodegradation can be influenced by factors such as pH and the presence of photosensitizers. researchgate.netespublisher.com

Microbial degradation represents a significant route for the breakdown of organic pollutants. nih.gov Various microorganisms have been shown to degrade related phenolic and amino-substituted compounds. nih.govnih.gov For instance, Arthrobacter sp. SPG can utilize 2-chloro-4-aminophenol as its sole source of carbon and energy, initiating degradation by converting it to chlorohydroquinone. nih.gov The rate of microbial degradation can be affected by environmental conditions such as temperature, pH, and the initial concentration of the compound. nih.gov In soil environments, the degradation rate can differ between sterile and non-sterile conditions, indicating the role of indigenous microbial populations. nih.gov

Bioaccumulation Potential in Aquatic Organisms

The potential for this compound and related phenolic compounds to bioaccumulate in aquatic organisms is a key aspect of their environmental risk profile. Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that of the surrounding environment. This is often quantified by the bioconcentration factor (BCF), which measures the ratio of a chemical's concentration in an organism to its concentration in the water, particularly when a steady-state is achieved. ca.gov

Phenolic compounds, in general, are not expected to bioaccumulate significantly. who.int Their potential for accumulation is often related to their octanol-water partition coefficient (log Kow); compounds with a log Kow greater than 3 or a BCF over 100 are sometimes identified as potential bioaccumulators. cefas.co.uk For many phenols, the BCF values in various aquatic organisms are generally low, often less than 10. who.int

For the closely related compound 2-phenylphenol (B1666276), studies have indicated it is readily biodegradable and has a low potential for bioaccumulation. who.int The metabolic processes in organisms like fish, which include hydroxylation and conjugation, facilitate the excretion of these compounds, thus limiting their concentration in tissues. who.int While specific BCF data for this compound is scarce, the data for analogous phenols suggest a low bioaccumulation potential. cleanchemlab.comgov.bc.ca

Table 1: Bioaccumulation Data for Related Phenolic Compounds

Compound Organism Bioconcentration Factor (BCF) Log Kow Reference
Phenol (B47542) Various aquatic organisms Generally < 1-10 1.4 who.int
4-Nonylphenol Mussels (Mytilus edulis) 3400 >3 nih.gov
4-Nonylphenol Fish (Gasterosteus aculeatus) 1300 >3 nih.gov
2-Phenylphenol Not Specified Low potential 3.1 who.int

Impact on Biological Systems and Ecosystems

The release of phenolic compounds like this compound into the environment can significantly influence the composition and function of microbial communities. biorxiv.org These compounds can act as a selective pressure, potentially favoring the growth of microbes that can tolerate or degrade them while inhibiting others. europa.eu This can lead to shifts in microbial diversity, which is crucial for maintaining healthy ecosystem processes like nutrient cycling. gov.bc.ca

A significant concern is the ability of some biocides to induce phenotypic resistance to antibiotics in bacteria. mdpi.com This is a transient state of resistance that does not involve genetic changes but allows bacteria to survive antibiotic exposure. mdpi.com Research on 4-Amino-2-nitrophenol, a closely related compound, has shown it can induce phenotypic resistance in Escherichia coli. biorxiv.org While less potent than its precursor in some respects, it was found to be a more potent inducer of resistance against the antibiotic tetracycline. biorxiv.org The mechanisms behind this can involve the active pumping of the antibiotic out of the cell via efflux pumps. europa.eumdpi.com The presence of such chemical pollutants in the environment may inadvertently contribute to the broader challenge of antimicrobial resistance by selecting for bacteria with these resistance mechanisms. biorxiv.orgeuropa.eu

Exposure to phenylphenol compounds can lead to significant disruptions in the metabolic profiles of organisms. nih.gov Untargeted metabolomics studies on the related compound 2-phenylphenol have revealed that chronic exposure, even at environmentally relevant concentrations, can cause notable changes in key metabolic pathways. nih.gov

These alterations provide a window into the compound's mechanism of toxicity. The observed metabolic shifts suggest that chronic exposure could impact fundamental biological processes. nih.gov

Phospholipid, Fatty Acid, and Sterol Lipid Metabolism: Studies have shown that exposure to 2-phenylphenol leads to significant alterations in phospholipid, fatty acid, and sterol lipid profiles. nih.gov This indicates a disruption in lipid metabolism, which could affect the integrity of cell membranes and processes like cholesterol metabolism. nih.govnih.gov Phenolic compounds can disrupt membranes, leading to the leakage of intracellular components. asm.org

Amino Acid Metabolism: Changes in amino acid profiles are also a key indicator of metabolic disruption. nih.gov Exposure to 2-phenylphenol has been shown to affect phenylalanine and tyrosine metabolism. nih.gov In some microorganisms, ortho-phenylphenol has been observed to down-regulate many amino acid biosynthesis pathways. researchgate.net Such alterations can interfere with protein synthesis and other critical cellular functions that rely on amino acids. lumenlearning.com

Table 2: Summary of Metabolic Alterations from Phenylphenol Exposure

Metabolic Pathway Observed Effect Potential Implication Reference
Phospholipid Metabolism Significant alterations in phospholipid profiles Disruption of cell membrane structure and function nih.gov
Fatty Acid Metabolism Significant alterations in fatty acid profiles Interference with energy storage and cell signaling nih.gov
Sterol Lipid Metabolism Alterations affecting cholesterol metabolism Impaired synthesis of hormones and maintenance of membrane fluidity nih.gov
Amino Acid Metabolism Alterations in phenylalanine and tyrosine metabolism; down-regulation of biosynthesis pathways Disruption of protein synthesis and essential precursor availability nih.govresearchgate.net

Q & A

Q. What are the recommended laboratory synthesis methods for 4-Amino-2-phenylphenol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves catalytic amination or coupling reactions. For example, palladium-catalyzed cross-coupling of 2-phenylphenol derivatives with ammonia sources under inert atmospheres can yield this compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity . Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and amine groups (δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (ESI+) confirms molecular weight (C₁₂H₁₁NO: 185.21 g/mol) with fragmentation patterns matching expected structures .
  • IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O phenolic stretch) validate functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of dust/aerosols.
  • Store in airtight containers at 2–8°C, away from oxidizers .
  • In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to assess the oxidative stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Prepare buffered solutions (pH 3–11) and incubate the compound at 25–60°C.
  • Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm) and HPLC to quantify stability.
  • For mechanistic insights, use LC-MS to identify oxidation products (e.g., quinone derivatives) .

Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer :
  • Conduct controlled experiments varying catalysts (Pd vs. Cu), solvents (DMF vs. THF), and temperatures.
  • Compare yields and side-product profiles using GC-MS.
  • Cross-validate results with computational studies (DFT) to identify energy barriers for competing pathways .

Q. How can degradation pathways of this compound in environmental matrices be systematically analyzed?

  • Methodological Answer :
  • Simulate environmental conditions (e.g., UV exposure, microbial activity) and extract samples at timed intervals.
  • Use tandem MS (Q-TOF) to detect transformation products.
  • Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicological impacts .

Q. What computational approaches are recommended for modeling the interaction of this compound with biological targets?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) to predict binding affinities with enzymes (e.g., cytochrome P450).
  • Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes.
  • Correlate computational data with in vitro assays (e.g., enzyme inhibition studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-phenylphenol
Reactant of Route 2
4-Amino-2-phenylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.